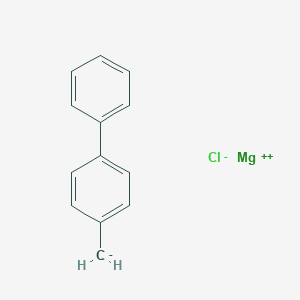
4-Phenylbenzylmagnesium chloride
Vue d'ensemble
Description
4-Phenylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. Although the provided papers do not directly discuss 4-Phenylbenzylmagnesium chloride, they do provide insights into related compounds and their reactivity. For instance, p- and m-Vinylbenzylmagnesium chlorides are discussed as initiators in polymerizations and as monomers for the preparation of macromers and polymers . Phenylmagnesium chloride is mentioned in the context of synthesizing polyfunctional benzimidazoles and indoles from nitroarenes . These studies suggest that phenylmagnesium chloride derivatives, like 4-Phenylbenzylmagnesium chloride, could be useful in similar synthetic applications.
Synthesis Analysis
The synthesis of related compounds such as p- and m-Vinylbenzylmagnesium chlorides involves the reaction of chloromethylstyrenes with magnesium in diethyl ether . This method could potentially be adapted for the synthesis of 4-Phenylbenzylmagnesium chloride by reacting 4-chloromethylbiphenyl with magnesium. The synthesis process is sensitive to the solvent and temperature, which can influence the tacticity and polydispersity of the resulting polymers .
Molecular Structure Analysis
While the molecular structure of 4-Phenylbenzylmagnesium chloride is not directly discussed, the structure of similar compounds such as p- and m-Vinylbenzylmagnesium chlorides can be inferred to have a vinylbenzyl group attached to a magnesium chloride moiety . The molecular structure of these compounds plays a crucial role in their reactivity and the properties of the polymers they form.
Chemical Reactions Analysis
The chemical reactivity of phenylmagnesium chloride derivatives is highlighted by their use in the synthesis of functionalized heterocycles . The reactivity of 4-Phenylbenzylmagnesium chloride would likely be similar, with the potential to participate in reactions involving the insertion of nitrenes into sp(2) C-H bonds to yield heterocycles. Additionally, vinylbenzylmagnesium chlorides can initiate polymerizations and form macromers that can be further polymerized or copolymerized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenylbenzylmagnesium chloride can be extrapolated from the properties of related compounds. For example, the solubility in organic solvents, reactivity with electrophiles, and the ability to initiate polymerization reactions are important characteristics of vinylbenzylmagnesium chlorides . These properties are influenced by the solvent, temperature, and the specific structure of the Grignard reagent.
Applications De Recherche Scientifique
Polymer Synthesis
4-Phenylbenzylmagnesium chloride is used in the synthesis of novel polymers. For instance, it contributes to the selective living anionic polymerization of bifunctional monomers, leading to polymers with controlled molecular weight and narrow molecular weight distribution, as demonstrated in the synthesis of poly(St) with functional butenyl side chains (Zhang & Ruckenstein, 1999).
Organic Synthesis
In organic synthesis, this compound facilitates the formation of various complex molecules. For example, it has been used in the Grignard reaction for the reduction of ketoximes to aziridines, showing its versatility in chemical transformations (Imai, Kawazoe, & Taguchi, 1976).
Material Science
In material science, 4-Phenylbenzylmagnesium chloride aids in the creation of mesomorphic materials. Its utility in synthesizing alkenyltolans, which form mesophases, highlights its role in developing materials with specific optical properties (Adomėnas, Adomėnienė, Gleiznys, & Miyazawa, 1998).
Catalysis and Polymerization
This compound is also significant in catalysis and polymerization processes. It is used as an initiator in polymerizations, showing its applicability in creating macromers and polymers with specific characteristics (Hatada, Nakanishi, Ute, & Kitayama, 1986).
Luminescent Properties
In the study of luminescent properties, 4-Phenylbenzylmagnesium chloride is employed in the synthesis of metal complexes that exhibit unique luminescent characteristics. This has implications for developing new luminescent materials (Romain et al., 2014).
High-Spin Multiplicity Organic Molecules
It has a role in the synthesis of high-spin multiplicity organic molecules, contributing to advancements in the understanding and development of organic ferromagnets (Teki et al., 1983).
Propriétés
IUPAC Name |
magnesium;1-methanidyl-4-phenylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.ClH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEYKWBNXWCAQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzylmagnesium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



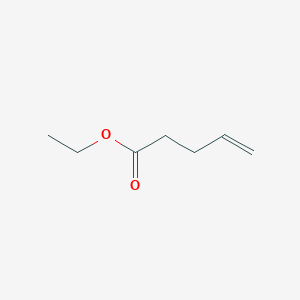
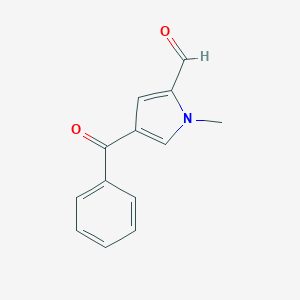
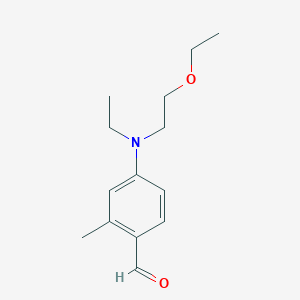


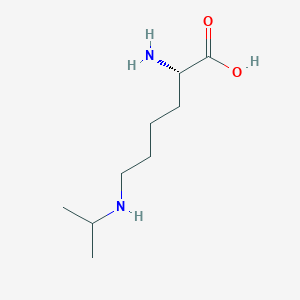
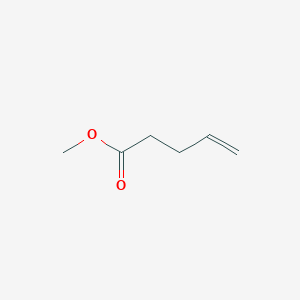
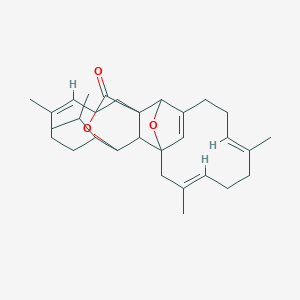
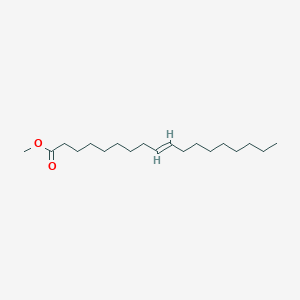



![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
